molecular formula C26H23ClN6O2S B2787096 1-(3-CHLOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE CAS No. 893271-68-6

1-(3-CHLOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE

Cat. No.: B2787096
CAS No.: 893271-68-6
M. Wt: 519.02
InChI Key: DUPQCBNIUFOJEQ-UHFFFAOYSA-N
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Description

This compound features a triazolo[1,5-a]quinazoline core fused with a 4-methylbenzenesulfonyl group at position 3, a 3-chlorophenyl substituent, and a piperazine ring at position 5 (Figure 1). The triazoloquinazoline scaffold is known for its pharmacological versatility, including kinase inhibition and antimicrobial activity . The sulfonyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, while the chlorophenyl moiety may contribute to electron-withdrawing effects, influencing reactivity and target interactions . Piperazine, a common pharmacophore, improves solubility and modulates receptor selectivity .

Properties

IUPAC Name

5-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN6O2S/c1-18-9-11-21(12-10-18)36(34,35)26-25-28-24(22-7-2-3-8-23(22)33(25)30-29-26)32-15-13-31(14-16-32)20-6-4-5-19(27)17-20/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPQCBNIUFOJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 3-chlorophenylpiperazine and 4-methylphenylsulfonyl chloride. These intermediates are then subjected to cyclization reactions to form the triazoloquinazoline core. The final step involves the coupling of the piperazine and triazoloquinazoline units under controlled conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinazoline derivatives, while reduction could produce piperazine derivatives.

Scientific Research Applications

1-(3-CHLOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-4-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₂₈H₂₄ClN₇O₂S 570.06 Triazoloquinazoline, sulfonyl
QH-01 C₂₇H₂₂ClN₅ 460.95 Quinoline, benzonitrile
3-(4-Cl-PhSO₂)-Triazoloquinazoline C₂₄H₁₈ClN₅O₃S 516.00 Methoxyphenylamine, sulfonyl
Quinazolinone-piperazine C₂₀H₂₀Cl₂N₄O 403.30 Quinazolinone, chlorophenyl

Discussion

Compared to QH-01’s quinoline scaffold, the triazoloquinazoline system offers greater rigidity, possibly enhancing target selectivity. The 4-methylbenzenesulfonyl group improves metabolic stability over the methoxy group in , while the chlorophenyl moiety may enhance cellular uptake compared to unsubstituted analogs . Synthesis strategies leveraging cyclocondensation (as in ) could optimize yields for scalable production.

Biological Activity

The compound 1-(3-chlorophenyl)-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down as follows:

  • Piperazine : A six-membered ring containing two nitrogen atoms.
  • Triazoloquinazoline moiety : A fused bicyclic structure that contributes to the compound's biological activity.
  • Chlorophenyl and methylbenzenesulfonyl groups : These substituents are crucial for enhancing the compound's interaction with biological targets.

Cytotoxicity

Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the one showed IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines, indicating a strong potential for anticancer activity .

CompoundCell LineIC50 (μM)
16HepG26.29
16HCT-1162.44
VIIaHepG23.91
VIIaHCT-1162.62

This table illustrates the comparative cytotoxicity of the compound against selected cell lines. The data suggest that structural modifications can significantly influence the potency of these compounds.

The biological activity of this compound is believed to involve:

  • DNA Intercalation : The triazoloquinazoline structure allows for intercalation between DNA base pairs, disrupting replication and transcription processes.
  • Topoisomerase II Inhibition : Some derivatives have been identified as inhibitors of topoisomerase II, an enzyme crucial for DNA unwinding during replication .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • The presence of bulky groups such as methylbenzenesulfonyl enhances lipophilicity and binding affinity to DNA.
  • Substituents like trifluoromethyl improve cytotoxic properties by increasing hydrophobic interactions with target molecules .

Case Studies

In a recent study focusing on quinazoline derivatives, it was found that compounds incorporating various amine groups exhibited differing levels of cytotoxicity. For example:

  • Compounds with propylamine showed higher activity compared to those with more bulky amines .

These findings underscore the importance of molecular design in developing effective anticancer agents.

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